molecular formula C46H42F6N2O5P2 B12390074 Trap1-IN-2

Trap1-IN-2

Cat. No.: B12390074
M. Wt: 878.8 g/mol
InChI Key: YBPGVKHPFGUNAS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Trap1-IN-2 is a small molecule inhibitor specifically designed to target the mitochondrial chaperone protein tumor necrosis factor receptor-associated protein 1 (TRAP1). TRAP1 is a member of the heat shock protein 90 (HSP90) family and plays a crucial role in regulating mitochondrial function, cellular stress responses, and metabolic reprogramming in cancer cells .

Preparation Methods

The synthesis of Trap1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Trap1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Trap1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of TRAP1 in mitochondrial function and cellular metabolism. In biology, this compound is employed to investigate the effects of TRAP1 inhibition on cell proliferation, apoptosis, and oxidative stress. In medicine, it has potential therapeutic applications in cancer treatment, as TRAP1 is implicated in tumor growth and resistance to chemotherapy. Additionally, this compound is used in industrial research to develop new drugs and therapeutic strategies targeting mitochondrial chaperones .

Mechanism of Action

Trap1-IN-2 exerts its effects by binding to the ATPase domain of TRAP1, thereby inhibiting its chaperone activity. This inhibition disrupts the interaction between TRAP1 and its client proteins, leading to impaired mitochondrial function and increased cellular stress. The molecular targets of this compound include succinate dehydrogenase and cytochrome c oxidase, which are key components of the electron transport chain. By inhibiting TRAP1, this compound promotes apoptosis and reduces the metabolic flexibility of cancer cells .

Comparison with Similar Compounds

Trap1-IN-2 is unique compared to other TRAP1 inhibitors due to its high selectivity and potency. Similar compounds include other HSP90 family inhibitors, such as geldanamycin and radicicol, which also target mitochondrial chaperones but with less specificity. This compound’s ability to selectively inhibit TRAP1 without affecting other HSP90 family members makes it a valuable tool for studying mitochondrial function and developing targeted therapies .

Properties

Molecular Formula

C46H42F6N2O5P2

Molecular Weight

878.8 g/mol

IUPAC Name

3-[[2-[2-hydroxy-5-(4-methoxy-1,3-dihydroisoindole-2-carbonyl)benzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium;hexafluorophosphate

InChI

InChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1

InChI Key

YBPGVKHPFGUNAS-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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